molecular formula C5H7ClN2O2S B1275108 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 89501-93-9

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1275108
CAS RN: 89501-93-9
M. Wt: 194.64 g/mol
InChI Key: AFFSTQSBJFQGPY-UHFFFAOYSA-N
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Description

The compound of interest, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is a derivative of the 1H-pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. The sulfonyl chloride group attached to the pyrazole ring makes it a reactive intermediate for further chemical transformations. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and agricultural chemistry.

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives can be achieved through various methods. One approach involves the use of N-propargylic sulfonylhydrazone derivatives, which undergo a facile synthesis to form highly substituted 4-sulfonyl-1H-pyrazoles. The critical steps in this transformation include allenic sulfonamide formation and a novel 1,3-sulfonyl shift, as described in the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles . Another method for synthesizing 1H-pyrazole derivatives containing an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction, which has been used to produce compounds with significant anti-inflammatory and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a sulfonyl group, which can be introduced at various positions on the pyrazole ring. The position of the sulfonyl group can significantly influence the reactivity and properties of the compound. For instance, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles demonstrates the ability to control the migration of sulfonyl groups to different positions by changing the Lewis acids . The structure of these compounds is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

1H-pyrazole derivatives participate in a variety of chemical reactions. For example, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst has been shown to promote the one-pot multi-component synthesis of tetrasubstituted imidazoles and the tandem Knoevenagel–Michael reaction for the synthesis of tetrahydrobenzo[b]pyran derivatives . Additionally, sulfonylated 4-amino-1H-pyrazoles have been synthesized through the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to a range of substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by the substituents on the pyrazole ring. The introduction of a sulfonyl chloride group increases the reactivity of the compound, making it a valuable intermediate for further chemical synthesis. The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents. The biological activity, such as herbicidal activity, is also a notable property of some 1H-pyrazole derivatives, as seen in the synthesis of 1-sulfonyl-3,5-diamino-1H-pyrazole derivatives .

Scientific Research Applications

Synthesis of Sulfonylated Amino-Pyrazoles

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various sulfonylated 4-amino-1H-pyrazoles. These compounds, such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, are prepared via sulfonylation and have their structures confirmed through techniques like IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).

Development of Heterocyclic Sulfonyl Chlorides and Fluorides

Research demonstrates the use of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the efficient and selective synthesis of heterocyclic sulfonyl chlorides and fluorides. This process is part of a three-step parallel medicinal chemistry protocol, showcasing its utility in synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).

Ionic Liquids in Catalysis

The compound is also involved in the development of novel ionic liquids like 1-sulfopyridinium chloride. These ionic liquids are used as efficient catalysts in the synthesis of complex molecules, demonstrating the versatility of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in catalytic applications (Moosavi‐Zare et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds synthesized using 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, such as sulfonamides, have been studied for their antimicrobial and antioxidant activities. These properties are important in the context of pharmaceutical research and development (Badgujar et al., 2018).

Supramolecular Chemistry and Metal Complexes

This chemical is instrumental in the synthesis of complex metallosupramolecular structures. For example, its use in reactions with palladium chloride leads to the formation of three-dimensional cages, which are of interest in the field of supramolecular chemistry (Hartshorn & Steel, 1997).

Synthesis of Pyrazole-based Sulfonyl Chlorides

Another notable application is in the synthesis of diverse pyrazole-4-sulfonyl chlorides. A convenient method starting from 2-(benzylthio)malonaldehyde enables the efficient multi-gram synthesis of these compounds, which are otherwise challenging to produce (Sokolyuk et al., 2015).

Safety And Hazards

1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is classified as a non-combustible solid . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

1,3-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSTQSBJFQGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405049
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

89501-93-9
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
A van Loevezijn, J Venhorst… - Journal of medicinal …, 2011 - ACS Publications
The 5-HT 6 receptor (5-HT 6 R) has been in the spotlight for several years regarding CNS-related diseases. We set out to discover novel, neutral 5-HT 6 R antagonists to improve off-…
Number of citations: 53 pubs.acs.org

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